molecular formula C15H26O7S B126700 (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester CAS No. 204254-94-4

(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester

Cat. No.: B126700
CAS No.: 204254-94-4
M. Wt: 350.4 g/mol
InChI Key: CNFGUAGRJCDUDT-MGPQQGTHSA-N
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Description

Ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate is a complex organic compound with the molecular formula C15H26O7S . This compound is known for its unique structural features, including multiple stereocenters and functional groups, which make it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester typically involves multiple steps, starting from simpler organic molecules. . The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the methylsulfonyloxy group can produce a variety of substituted cyclohexene derivatives .

Scientific Research Applications

Ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.

Biological Activity

(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester, commonly referred to as Oseltamivir impurity 56, is a complex organic compound with significant biological implications. This compound is primarily recognized for its role in the synthesis of neuraminidase inhibitors, which are crucial in antiviral therapies, particularly against influenza viruses.

  • Molecular Formula : C15H26O7S
  • Molecular Weight : 350.43 g/mol
  • CAS Number : 204254-94-4
  • Melting Point : 66-68°C
  • Boiling Point : Predicted at 499.8±45.0 °C
  • Density : 1.22±0.1 g/cm³ (predicted)
  • Solubility : Slightly soluble in chloroform and ethyl acetate
PropertyValue
Molecular FormulaC15H26O7S
Molecular Weight350.43 g/mol
Melting Point66-68°C
Boiling Point499.8±45.0 °C (predicted)
Density1.22±0.1 g/cm³ (predicted)
SolubilitySlightly in chloroform and ethyl acetate

The biological activity of this compound is primarily linked to its ability to inhibit neuraminidase, an enzyme critical for the replication and spread of influenza viruses. By inhibiting this enzyme, the compound prevents the release of new viral particles from infected cells, thereby limiting the infection's progression.

Antiviral Activity

Research indicates that this compound is used in the development of novel neuraminidase inhibitors aimed at treating avian influenza. The compound's structural characteristics allow it to effectively mimic the natural substrates of neuraminidase, leading to competitive inhibition.

Case Studies

Several studies have highlighted the efficacy of compounds similar to this compound in preclinical models:

  • Study on Influenza Virus Inhibition :
    • A study demonstrated that derivatives of this compound showed significant antiviral activity against H5N1 and H1N1 strains of influenza virus in vitro.
    • The IC50 values indicated effective inhibition at low concentrations, suggesting a potent antiviral profile.
  • Neuraminidase Inhibition Assays :
    • In assays measuring neuraminidase activity, compounds structurally related to this compound exhibited competitive inhibition with Ki values in the nanomolar range.

Synthesis and Production

The synthesis of this compound involves several steps starting from simpler organic molecules. The reaction conditions often require specific catalysts and solvents to achieve the desired stereochemistry:

Synthetic Routes

  • Starting Materials : Typically derived from commercially available cyclohexene derivatives.
  • Key Reactions :
    • Hydroxylation at the 3-position.
    • Formation of the methylsulfonyloxy group.
    • Esterification to yield the final product.

Comparison with Similar Compounds

The unique combination of functional groups in (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene distinguishes it from other similar compounds:

Compound NameNeuraminidase InhibitionStructural Characteristics
OseltamivirYesEthyl ester derivative
ZanamivirYesPyranose structure
PeramivirYesCyclopentane core

Properties

IUPAC Name

ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O7S/c1-5-11(6-2)21-14-12(16)8-10(15(17)20-7-3)9-13(14)22-23(4,18)19/h8,11-14,16H,5-7,9H2,1-4H3/t12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFGUAGRJCDUDT-MGPQQGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C(CC(=CC1O)C(=O)OCC)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@H]1[C@@H](CC(=C[C@H]1O)C(=O)OCC)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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